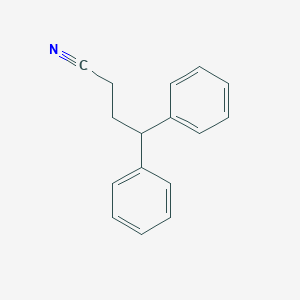

4,4-diphenylbutanenitrile

Description

4,4-Diphenylbutanenitrile (C₁₆H₁₃N) is an aromatic nitrile compound characterized by a butanenitrile backbone with two phenyl groups attached to the central carbon atom (C-4). The nitrile group (-C≡N) imparts significant electron-withdrawing effects, influencing its reactivity in organic transformations such as nucleophilic additions, cyclizations, or polymerizations.

Propriétés

Numéro CAS |

22156-48-5 |

|---|---|

Formule moléculaire |

C16H15N |

Poids moléculaire |

221.3 g/mol |

Nom IUPAC |

4,4-diphenylbutanenitrile |

InChI |

InChI=1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2 |

Clé InChI |

JYHNHWMZIXPAEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |

Autres numéros CAS |

22156-48-5 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-diphenylbutanenitrile typically involves the reaction of diphenylacetonitrile with ethylene dibromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4,4-diphenylbutanenitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving efficient production with minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4-diphenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Applications De Recherche Scientifique

4,4-diphenylbutanenitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Research studies utilize this compound to investigate its effects on biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of polymers and other industrial chemicals .

Mécanisme D'action

The mechanism of action of 4,4-diphenylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparaison Avec Des Composés Similaires

Key Observations:

- Electronic Effects: The nitrile group in all three compounds enhances electrophilicity, but substituents modulate reactivity.

- Steric Hindrance : The dichlorophenylsilyl group in 4-[dichloro(phenyl)silyl]butanenitrile increases molecular bulk and reactivity toward hydrolysis, unlike the phenyl groups in 4,4-diphenylbutanenitrile .

4-(Cyclohex-2-en-1-yl)-4,4-diphenylbutanenitrile

- Reactivity: Demonstrated in photochemical benzylation of allylic C-H bonds under organocatalytic conditions. The cyclohexenyl moiety facilitates regioselective transformations, a feature absent in 4,4-diphenylbutanenitrile due to its simpler structure .

- Applications: Potential use in synthesizing complex organic molecules, leveraging its dual phenyl and cyclohexenyl groups for steric and electronic modulation.

4-[Dichloro(phenyl)silyl]butanenitrile

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

- Reactivity : The electron-deficient aromatic ring (due to nitro groups) enhances electrophilicity, enabling applications in enzyme inhibition or drug design (). This contrasts with 4,4-diphenylbutanenitrile, where electron-withdrawing effects are localized to the nitrile group.

Research Findings and Gaps

- Photochemical Applications: The cyclohexenyl derivative’s success in organocatalysis suggests 4,4-diphenylbutanenitrile could be explored in similar reactions, though its lack of conjugated double bonds may limit photoactivity .

- Safety Profile : Unlike the silyl analog, 4,4-diphenylbutanenitrile is likely safer due to the absence of hydrolyzable Si-Cl bonds, but empirical toxicity data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.